molecular formula C13H18N2O2 B2469046 tert-Butyl (4-aminocuban-1-yl)carbamate CAS No. 1936223-92-5

tert-Butyl (4-aminocuban-1-yl)carbamate

Cat. No. B2469046
CAS RN: 1936223-92-5
M. Wt: 234.299
InChI Key: ZTSQEDHWSOZTLF-UHFFFAOYSA-N
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Description

Tert-Butyl (4-aminocuban-1-yl)carbamate, also known as TAC, is a chemical compound that has been the subject of scientific research for its potential applications in various fields.

Mechanism of Action

The mechanism of action of tert-Butyl (4-aminocuban-1-yl)carbamate is not fully understood, but it is believed to act as a modulator of various signaling pathways in cells. tert-Butyl (4-aminocuban-1-yl)carbamate has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which play important roles in the nervous system. tert-Butyl (4-aminocuban-1-yl)carbamate has also been shown to modulate the activity of various receptors such as GABA receptors and NMDA receptors.
Biochemical and Physiological Effects:
tert-Butyl (4-aminocuban-1-yl)carbamate has been shown to have various biochemical and physiological effects. In vitro studies have shown that tert-Butyl (4-aminocuban-1-yl)carbamate can inhibit the growth of cancer cells and induce apoptosis. tert-Butyl (4-aminocuban-1-yl)carbamate has also been shown to modulate the release of neurotransmitters such as acetylcholine and glutamate. In vivo studies have shown that tert-Butyl (4-aminocuban-1-yl)carbamate can improve cognitive function and reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

Tert-Butyl (4-aminocuban-1-yl)carbamate has several advantages for lab experiments. It is easy to synthesize, stable, and can be easily purified. tert-Butyl (4-aminocuban-1-yl)carbamate is also relatively non-toxic and has low side effects. However, tert-Butyl (4-aminocuban-1-yl)carbamate has some limitations for lab experiments. tert-Butyl (4-aminocuban-1-yl)carbamate is not very water-soluble, which can limit its use in aqueous systems. tert-Butyl (4-aminocuban-1-yl)carbamate can also be difficult to study in vivo due to its poor bioavailability.

Future Directions

There are several future directions for tert-Butyl (4-aminocuban-1-yl)carbamate research. One direction is to further investigate the mechanism of action of tert-Butyl (4-aminocuban-1-yl)carbamate and its potential therapeutic applications. Another direction is to explore the use of tert-Butyl (4-aminocuban-1-yl)carbamate in materials science, such as in the synthesis of new materials with unique properties. Further studies are also needed to optimize the synthesis method of tert-Butyl (4-aminocuban-1-yl)carbamate and improve its bioavailability for in vivo studies.
Conclusion:
Tert-Butyl (4-aminocuban-1-yl)carbamate is a chemical compound that has potential applications in various fields such as medicinal chemistry, neuroscience, and materials science. tert-Butyl (4-aminocuban-1-yl)carbamate has several advantages for lab experiments, but also has some limitations. Further studies are needed to fully understand the mechanism of action of tert-Butyl (4-aminocuban-1-yl)carbamate and its potential applications.

Synthesis Methods

Tert-Butyl (4-aminocuban-1-yl)carbamate can be synthesized using a simple and efficient method. The synthesis involves the reaction of tert-butyl isocyanate and 4-aminocubane in the presence of a catalyst. The resulting product is a white crystalline solid that can be purified using recrystallization.

Scientific Research Applications

Tert-Butyl (4-aminocuban-1-yl)carbamate has been studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, tert-Butyl (4-aminocuban-1-yl)carbamate has been explored as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, tert-Butyl (4-aminocuban-1-yl)carbamate has been investigated for its ability to modulate neurotransmitter release and synaptic transmission. In materials science, tert-Butyl (4-aminocuban-1-yl)carbamate has been studied for its potential use in the synthesis of new materials with unique properties.

properties

IUPAC Name

tert-butyl N-(4-aminocuban-1-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-11(2,3)17-10(16)15-13-7-4-8(13)6-9(13)5(7)12(4,6)14/h4-9H,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSQEDHWSOZTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12C3C4C1C5C2C3C45N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-aminocuban-1-yl)carbamate

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